4× Higher PEALD Growth Rate Versus DIPAS for SiNx Gate Insulators
In plasma-enhanced atomic layer deposition (PEALD) of SiNx, tris(trimethylsilyl)amine (TSA) delivers a growth per cycle (GPC) of 0.76 Å/cycle, approximately four times higher than diisopropylaminosilane (DIPAS) at 0.19 Å/cycle under identical conditions [1]. This advantage derives from the three silyl groups of TSA enabling multiple surface reactions per pulse, whereas the single bulky silyl group of DIPAS restricts each pulse to one ligand exchange [1].
| Evidence Dimension | Growth per cycle (GPC) in PEALD SiNx |
|---|---|
| Target Compound Data | 0.76 Å/cycle |
| Comparator Or Baseline | Diisopropylaminosilane (DIPAS): 0.19 Å/cycle |
| Quantified Difference | ~4× higher GPC for TSA |
| Conditions | PEALD SiNx deposition for IGZO thin-film transistor gate insulators (Applied Surface Science, 2026) |
Why This Matters
Higher GPC directly reduces process time and precursor consumption per unit film thickness, improving manufacturing throughput and cost efficiency for semiconductor fabrication.
- [1] Precursor ligand chemistry-driven engineering of SiNx gate insulators for enhanced IGZO TFTs. Applied Surface Science, Volume 719, 28 February 2026, 165034. DOI: 10.1016/j.apsusc.2025.165034. View Source
